molecular formula C16H25Cl2FN2O B2354504 1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride CAS No. 1396882-75-9

1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride

Cat. No.: B2354504
CAS No.: 1396882-75-9
M. Wt: 351.29
InChI Key: ISGHRYVSDRXFSP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a cyclopropyl group, a fluorobenzyl group, and a piperazine ring, making it a complex and interesting molecule for various research fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a role in biochemical reactions. For instance, it has been found to inhibit tyrosinase (TYR), a type 3 copper-containing enzyme . This enzyme is the rate-limiting factor in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds to give eumelanin and pheomelanin .

Cellular Effects

1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride has shown to exert antimelanogenic effects on B16F10 cells in absence of cytotoxicity . This suggests that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it acts as a competitive inhibitor of tyrosinase . Docking analysis suggested its binding mode into Agaricus bisporus tyrosinase (AbTYR) and into modelled human TYR .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Fluorobenzyl)piperazin-1-yl]ethanol
  • 1-Cyclopropyl-2-(4-((4-fluorobenzyl)sulfonyl)piperazin-1-yl)ethanol

Uniqueness

1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride stands out due to its unique combination of a cyclopropyl group, a fluorobenzyl group, and a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclopropyl-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O.2ClH/c17-15-5-1-13(2-6-15)11-18-7-9-19(10-8-18)12-16(20)14-3-4-14;;/h1-2,5-6,14,16,20H,3-4,7-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGHRYVSDRXFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)CC3=CC=C(C=C3)F)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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